molecular formula C20H17NO B11836548 (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole

(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole

Cat. No.: B11836548
M. Wt: 287.4 g/mol
InChI Key: PGJOFUJCHHRIJO-IBGZPJMESA-N
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Description

(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative This compound is of interest due to its unique structural features, which include a benzyl group and a naphthyl group attached to the oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole typically involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. One common method includes the reaction of (S)-2-amino-1-phenylethanol with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxazoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole depends on its specific application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Benzyl-2-(phenyl)-4,5-dihydrooxazole
  • (S)-5-Benzyl-2-(naphthalen-1-yl)-4,5-dihydrooxazole
  • (S)-5-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Uniqueness

(S)-5-Benzyl-2-(naphthalen-2-yl)-4,5-dihydrooxazole is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

(5S)-5-benzyl-2-naphthalen-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H17NO/c1-2-6-15(7-3-1)12-19-14-21-20(22-19)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14H2/t19-/m0/s1

InChI Key

PGJOFUJCHHRIJO-IBGZPJMESA-N

Isomeric SMILES

C1[C@@H](OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Canonical SMILES

C1C(OC(=N1)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Origin of Product

United States

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